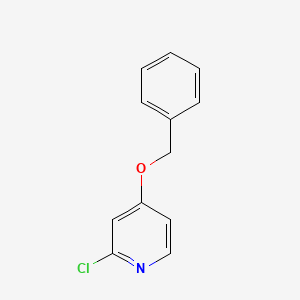

4-(Benzyloxy)-2-chloropyridine

Übersicht

Beschreibung

4-(Benzyloxy)-2-chloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by a pyridine ring substituted with a benzyloxy group at the 4-position and a chlorine atom at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base. One common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Benzyloxy)-2-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-(Benzyloxy)-2-chloropyridine

The synthesis of this compound typically involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium hydroxide. This method allows for the formation of the benzyloxy group, which is crucial for enhancing the compound's solubility and biological activity. The synthesis can be carried out under reflux conditions, leading to high yields of the desired product .

Antimycobacterial Activity

One of the most notable applications of this compound is in the development of antitubercular agents. A series of compounds derived from this structure, specifically N-(4-(benzyloxy)benzyl)-4-aminoquinolines, were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Rv. These compounds exhibited minimal inhibitory concentrations comparable to first-line tuberculosis drugs like isoniazid, indicating their potential as new therapeutic agents against drug-resistant strains of tuberculosis .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of derivatives of this compound. By modifying different substituents on the pyridine ring and the benzyloxy group, scientists have been able to identify compounds with enhanced biological activity and selectivity towards M. tuberculosis while maintaining low cytotoxicity to human cell lines such as Vero and HepG2 cells .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines from this compound. The compounds were rigorously tested for their antimycobacterial properties, leading to the identification of two promising candidates with MIC values similar to established treatments. These findings highlight the compound's potential in drug development pipelines aimed at combating tuberculosis .

Case Study 2: Chemical Stability and Metabolic Studies

Further investigations into the chemical stability and metabolic profiles of these compounds revealed that they possess favorable characteristics for drug development. Stability tests indicated that modifications to the benzyloxy group significantly influenced both the solubility and metabolic stability of the compounds, suggesting that careful design can lead to more effective antitubercular agents .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimycobacterial Activity | Effective against M. tuberculosis; potential for drug-resistant strains |

| Drug Development | Candidates for new tuberculosis treatments; SAR studies ongoing |

| Chemical Stability | Favorable profiles for metabolic stability; impacts on solubility noted |

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-2-chloropyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the chlorine atom can influence the compound’s reactivity and stability. Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

4-(Benzyloxy)benzyl chloride: Similar structure with a benzyl chloride group instead of a pyridine ring.

4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxy group instead of a chlorine atom.

4-(Benzyloxy)phenol: Lacks the pyridine ring and chlorine atom.

Uniqueness: 4-(Benzyloxy)-2-chloropyridine is unique due to the presence of both a benzyloxy group and a chlorine atom on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Biologische Aktivität

4-(Benzyloxy)-2-chloropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClNO, featuring a pyridine ring substituted with a benzyloxy group and a chlorine atom. The unique structural characteristics contribute to its potential biological applications.

1. Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. In one study, derivatives of this compound were synthesized and tested against various bacterial strains, showing effective inhibition comparable to established antibiotics . The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The benzyloxy group is believed to enhance the compound's ability to interact with cellular targets, thus promoting its efficacy in cancer treatment.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells, potentially including enzymes and receptors associated with cell proliferation and survival . The presence of the chlorine atom may also influence its reactivity and binding affinity to these targets.

Case Study: Antimycobacterial Evaluation

A notable study investigated the synthesis and biological evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are structurally related to this compound. These compounds were tested against Mycobacterium tuberculosis, revealing minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid. The results indicated selective activity against M. tuberculosis without significant cytotoxicity to human cell lines .

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Isoniazid | 0.5 | >100 |

| Compound A | 0.5 | >50 |

| Compound B | 1.0 | >40 |

This table summarizes the antimicrobial efficacy of selected compounds derived from this compound against M. tuberculosis.

Case Study: Anticancer Activity

In another study focusing on anticancer properties, derivatives of this compound were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability in a dose-dependent manner, highlighting their potential as anticancer agents.

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, toxicity, and therapeutic efficacy.

- Mechanistic Studies : Elucidating the specific molecular pathways involved in its antimicrobial and anticancer effects.

Eigenschaften

IUPAC Name |

2-chloro-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLZQERVHJHMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695341 | |

| Record name | 4-(Benzyloxy)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182556-72-5 | |

| Record name | 4-(Benzyloxy)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.